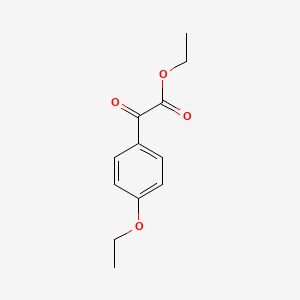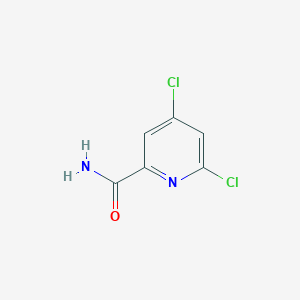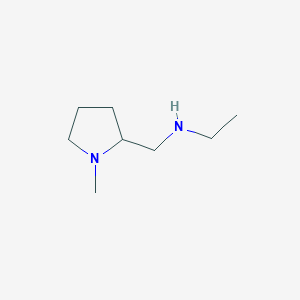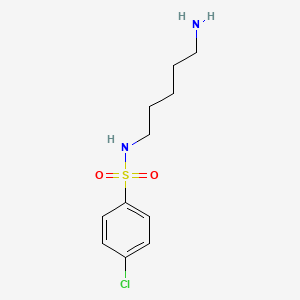
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-Aminopentyl)-4-chlorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its various biological activities. The presence of an amino group attached to the pentyl chain and a chloro group on the benzene ring suggests potential for interaction with biological targets. The compound's structure is related to those studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer’s disease treatment .
Synthesis Analysis
The synthesis of related compounds involves the linkage of different functional groups to the benzenesulfonamide moiety. For instance, the synthesis of quinoline and p-tolylsulfonamide hybrids was achieved by connecting aliphatic rings of varying sizes to the sulfonamide group using alkylene spacers . Similarly, the synthesis of triazine derivatives was accomplished by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . These methods demonstrate the versatility in synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of "N-(5-Aminopentyl)-4-chlorobenzenesulfonamide".
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, molecular docking studies have shown that certain sulfonamide conjugates can bind to dual sites in AChE, which is significant for understanding the structure-activity relationships for enzyme inhibition . Density Functional Theory (DFT) calculations have been used to investigate the molecular and electronic structures of sulfonamide derivatives, aiding in spectral assignments and providing structural and spectroscopic information .
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring and the type of amino groups present. A study demonstrated the potential for recognizing different types of amino groups in the N-alkylation of complex molecules with alcohols, which is a key step in the synthesis of amino-(N-alkyl)benzenesulfonamides . This suggests that "N-(5-Aminopentyl)-4-chlorobenzenesulfonamide" could undergo similar reactions, depending on the nature of its amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their acidity, solubility, and stability. The metabolic stability of certain sulfonamide derivatives has been assessed in the presence of pooled human liver microsomes, indicating that specific substituents can increase the compound's stability . Additionally, the compounds' ADMET profiles, which predict absorption, blood-brain barrier permeability, and toxicity risk, are important for evaluating their potential as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Enzymatic Transamidation Monitoring
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide has been utilized in studies focusing on transamidating enzymes. For instance, Lorand et al. (1971) developed a continuous fluorescent method to automate the measurement of Factor XIII in plasma. This method leveraged the incorporation of monodansylcadaverine (a derivative of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide) into proteins, catalyzed by transamidases, resulting in significant changes in the fluorescence emission of the dansyl group. This technique allowed for the direct recording of enzymic transamidating reactions, making it suitable for automation and applicable in monitoring human plasma for fibrin-stabilizing factor levels (Lorand et al., 1971).
Synthesis of Novel Compounds
The compound has been used in the synthesis of new chemical entities. Serykh et al. (2015) employed N-(2,2-Dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide in the regioselective synthesis of new 5-(arylsulfonylamino)imidazo(2,1-b)thiazoles. This process involved nucleophilic addition reactions followed by cyclization, yielding compounds with potential therapeutic applications (Serykh et al., 2015).
Therapeutic Agent Synthesis for Alzheimer's and Diabetes
Abbasi et al. (2019) synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, targeting potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. These compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating their relevance in the treatment of these diseases (Abbasi et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-aminopentyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXFJMSQDPIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606342 |
Source


|
| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide | |
CAS RN |
58885-29-3 |
Source


|
| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)
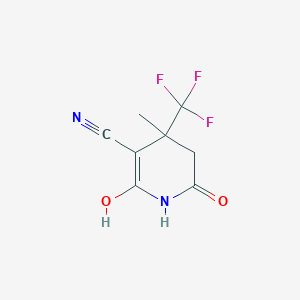


![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

